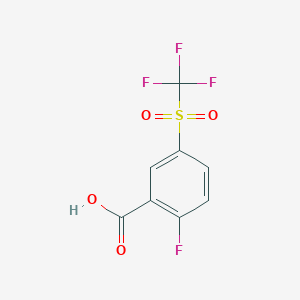

2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-(trifluoromethyl)benzoic acid is a laboratory chemical . It is a white to off-white powder . It is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 2- and 5-positions, respectively .

Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-(trifluoromethyl)benzoic acid is C8H4F4O2 . The molecular weight is 208.11 . The structure of the compound can be represented as FC6H3(CF3)CO2H .Chemical Reactions Analysis

As a benzoic acid building block, 2-Fluoro-5-(trifluoromethyl)benzoic acid can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical and Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)benzoic acid is a solid at 20 degrees Celsius . It has a melting point of 100-103 °C . The compound is insoluble in water .Scientific Research Applications

Environmental Remediation

In environmental science, compounds like 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid have been explored for their potential in remediating perfluoroalkyl substances (PFAS), which are persistent environmental pollutants. For instance, the study by Park et al. (2016) on the heat-activated persulfate oxidation of PFOA, 6:2 fluorotelomer sulfonate, and PFOS under conditions suitable for in-situ groundwater remediation demonstrated the effectiveness of such compounds in breaking down PFAS in contaminated groundwater, suggesting a potential application for this compound derivatives in environmental cleanup efforts (Park et al., 2016).

Organic Synthesis

In organic chemistry, fluorinated compounds are valuable for their unique reactivity and the ability to introduce fluorine atoms into molecules, which is crucial for pharmaceutical and agrochemical development. The study by Mori and Morishima (1994) on fluorination reactions at C-5 of various furanoses highlighted the reactivity of similar fluorinated reagents, underscoring the utility of this compound in synthesizing fluorinated organic molecules with potential applications in drug discovery and development (Mori & Morishima, 1994).

Material Science

In the field of materials science, fluorinated polymers exhibit exceptional properties such as high thermal stability, chemical resistance, and unique electrical characteristics, making them suitable for various high-performance applications. Research by Souzy and Améduri (2005) into functional fluoropolymers for fuel cell membranes presented the synthesis routes of fluoropolymers, which could be facilitated by the chemical properties of this compound, contributing to the development of advanced materials for energy applications (Souzy & Améduri, 2005).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-(trifluoromethylsulfonyl)benzoic acid is Endothelial Lipase (EL) . EL activity plays a significant role in High-Density Lipoprotein (HDL) metabolism and the development of atherosclerotic plaques .

Mode of Action

This compound acts as an inhibitor of Endothelial Lipase . By inhibiting EL, it can potentially regulate HDL metabolism and slow down the progression of atherosclerotic plaque development .

Biochemical Pathways

The compound affects the HDL metabolism pathway . By inhibiting Endothelial Lipase, it can alter the normal metabolism of HDL, which is crucial for the transport of cholesterol from tissues to the liver for excretion .

Result of Action

The inhibition of Endothelial Lipase by this compound can lead to changes in HDL metabolism and atherosclerotic plaque development . This could potentially be beneficial in the treatment of dyslipidemia-related cardiovascular diseases .

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O4S/c9-6-2-1-4(3-5(6)7(13)14)17(15,16)8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFWRMDDDQSMGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911981-32-2 |

Source

|

| Record name | 2-fluoro-5-trifluoromethanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]purin-6-amine](/img/structure/B2850383.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-pyridin-3-ylacetamide](/img/structure/B2850384.png)

![[4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2850386.png)

![(3,4-Dimethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2850387.png)

![2-([1,1'-Biphenyl]-4-yl)-N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2850389.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2850392.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2850393.png)

![8-(2-((2,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2850398.png)